Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene structure
4-Bromodibenzothiophene structure
상품 이름:4-Bromodibenzothiophene
CAS 번호:97511-05-2
MF:C12H7BrS
메가와트:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777

4-Bromodibenzothiophene 화학적 및 물리적 성질

이름 및 식별자

    • 4-Bromodibenzo[b,d]thiophene
    • 4-Bromodibenzothiophene
    • 4-bromo-Dibenzothiophene
    • Dibenzothiophene,4-bromo-
    • Dibenzothiophene, 4-bromo-
    • AK110516
    • dibenzo[b,d]thiophene, 4-bromo-
    • GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • VT20280
    • FCH1334446
    • SY030030
    • BC005174
    • AX8095234
    • Y5819
    • ST24043487
    • B4449
    • 4-Bromodibenzo[b,d]thiophene;Di
    • 4-Bromodibenzothiophene (ACI)
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
    • SCHEMBL232632
    • W-200538
    • 97511-05-2
    • GEO-02665
    • AKOS016008829
    • DTXSID50332505
    • DS-4628
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
    • InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
    • CS-W022120
    • 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • 4-Bromodibenzo[b pound notd]thiophene
    • DB-028760
    • MFCD02683746
    • MDL: MFCD02683746
    • 인치: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • InChIKey: GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • 미소: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

계산된 속성

  • 정밀분자량: 261.94500
  • 동위원소 질량: 261.94518g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 28.2

실험적 성질

  • 밀도: 1.611
  • 융해점: 85.0 to 89.0 deg-C
  • 비등점: 386.6℃ at 760 mmHg
  • 플래시 포인트: 187.6 °C
  • PSA: 28.24000
  • LogP: 4.81700

4-Bromodibenzothiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM158416-5g
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97511-05-2 95%+
5g
$22 2022-08-30
Ambeed
A177042-25g
4-Bromodibenzo[b,d]thiophene
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$26.0 2025-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-1G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
1g
¥80.00 2024-04-15
abcr
AB444187-5 g
4-Bromodibenzo[b,d]thiophene, 95%; .
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€87.80 2023-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-5G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
5g
¥230.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4449-1g
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97511-05-2 98.0%(GC)
1g
¥120.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-250mg
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
250mg
¥24.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-1g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
1g
¥29.0 2022-10-09
abcr
AB444187-10 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
10g
€105.70 2023-07-18
Chemenu
CM158416-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
25g
$64 2021-06-16

4-Bromodibenzothiophene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
참조
Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode
, World Intellectual Property Organization, , ,

합성회로 2

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 0 °C; 12 h, rt
참조
Spiro compounds as electroluminescent material for organic electroluminescent device
, Korea, , ,

합성회로 3

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine ,  Water ;  rt; 30 h, reflux
참조
Preparation of aromatic amines for organic electric device
, Korea, , ,

합성회로 4

반응 조건
1.1 Reagents: Butyllithium ,  Bromine
참조
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, (1979),

합성회로 5

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  14 h, -78 °C → 20 °C
참조
Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy
Wu, Ke-Jia; Liu, Xie; Wong, Suk-Yu; Zhou, Yuyang ; Ma, Dik-Lung ; et al, ACS Omega, 2019, 4(5), 9228-9234

합성회로 6

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ;  12 h, -78 °C → rt
1.3 Reagents: Water ;  rt
참조
Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED)
, China, , ,

합성회로 7

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  48 h, 50 °C
1.3 Reagents: Water ;  rt
참조
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

합성회로 8

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 12 h, rt
참조
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

합성회로 9

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
참조
A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex
Tronnier, Alexander; Risler, Anita; Langer, Nicolle; Wagenblast, Gerhard; Muenster, Ingo; et al, Organometallics, 2012, 31(21), 7447-7452

합성회로 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
참조
A new synthesis of fungicidal methyl (E)-3-methoxypropenoates
Rossi, Renzo; Bellina, Fabio; Ciucci, Donatella; Carpita, Adriano; Fanelli, Corrado, Tetrahedron, 1998, 54(26), 7595-7614

합성회로 11

반응 조건
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
참조
Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

합성회로 12

반응 조건
1.1 Reagents: Butyllithium ;  -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C → rt
참조
Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative
Chen, Shuo; Wu, Yukun; Hu, Shoucheng; Zhao, Yi; Fang, Daining, Journal of Fluorescence, 2017, 27(2), 451-461

합성회로 13

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
참조
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

합성회로 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C; 12 h, -78 °C
참조
Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device
, Korea, , ,

합성회로 15

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
참조
Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices
, European Patent Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 14 h, rt
참조
Preparation of 5-membered heterocycles for organic light-emitting diodes
, Korea, , ,

합성회로 17

반응 조건
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
참조
Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

합성회로 18

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 5 h, 0 °C
참조
Two organic host materials for organic optoelectronic element and display device
, World Intellectual Property Organization, , ,

합성회로 19

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -40 °C
1.2 Reagents: Dibromoethane ;  -78 °C → rt
참조
Dibenzothiophene
Benoit, Guillaume, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

4-Bromodibenzothiophene Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
sfd2006
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:97511-05-2)4-Bromodibenzothiophene
A11233
순결:99%
재다:500g
가격 ($):372.0